molecular formula C15H16O4 B11853598 Butanoic acid, 3-methyl-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester CAS No. 66185-68-0

Butanoic acid, 3-methyl-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester

Cat. No.: B11853598
CAS No.: 66185-68-0
M. Wt: 260.28 g/mol
InChI Key: LIOGWDSGOPBCLW-UHFFFAOYSA-N
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Description

4-Methyl-2-oxo-2H-chromen-7-yl 3-methylbutanoate is a chemical compound belonging to the class of coumarins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-oxo-2H-chromen-7-yl 3-methylbutanoate typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-ol with 3-methylbutanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-oxo-2H-chromen-7-yl 3-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2-oxo-2H-chromen-7-yl 3-methylbutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxo-2H-chromen-7-yl 3-methylbutanoate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. This inhibition leads to the antimicrobial activity of the compound. Additionally, its interaction with cellular pathways involved in inflammation and apoptosis contributes to its potential anticancer and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
  • 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
  • 4-Methyl-2-oxo-2H-chromen-7-yl 4-methoxy-benzenesulfonate

Uniqueness

Compared to its analogs, 4-Methyl-2-oxo-2H-chromen-7-yl 3-methylbutanoate exhibits unique properties due to the presence of the 3-methylbutanoate group. This group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. Additionally, the ester linkage in this compound may undergo hydrolysis in biological systems, releasing the active coumarin derivative .

Properties

CAS No.

66185-68-0

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 3-methylbutanoate

InChI

InChI=1S/C15H16O4/c1-9(2)6-14(16)18-11-4-5-12-10(3)7-15(17)19-13(12)8-11/h4-5,7-9H,6H2,1-3H3

InChI Key

LIOGWDSGOPBCLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CC(C)C

Origin of Product

United States

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